molecular formula C6H8N2O3S B13008604 4-(Methylamino)pyridine-3-sulfonic acid

4-(Methylamino)pyridine-3-sulfonic acid

Katalognummer: B13008604
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: AQJTZZOISFSGCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methylamino group at the 4-position and a sulfonic acid group at the 3-position.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions include various sulfonyl derivatives, amides, and substituted pyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)pyridine-3-sulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives such as pyridine-3-sulfonic acid, 4-aminopyridine, and 4-methylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness

4-(Methylamino)pyridine-3-sulfonic acid is unique due to the presence of both a methylamino group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and reactivity compared to other pyridine derivatives .

Eigenschaften

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H8N2O3S/c1-7-5-2-3-8-4-6(5)12(9,10)11/h2-4H,1H3,(H,7,8)(H,9,10,11)

InChI-Schlüssel

AQJTZZOISFSGCJ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=NC=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.